4-({[(CYCLOHEXYLAMINO)CARBONYL]AMINO}METHYL)-1-BENZENESULFONAMIDE
Overview
Description
4-({[(CYCLOHEXYLAMINO)CARBONYL]AMINO}METHYL)-1-BENZENESULFONAMIDE is an organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(CYCLOHEXYLAMINO)CARBONYL]AMINO}METHYL)-1-BENZENESULFONAMIDE typically involves the reaction of benzenesulfonyl chloride with cyclohexylamine, followed by the introduction of a carbonyl group. The reaction conditions often require the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
4-({[(CYCLOHEXYLAMINO)CARBONYL]AMINO}METHYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-({[(CYCLOHEXYLAMINO)CARBONYL]AMINO}METHYL)-1-BENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit specific enzymes involved in disease pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-({[(CYCLOHEXYLAMINO)CARBONYL]AMINO}METHYL)-1-BENZENESULFONAMIDE involves the inhibition of enzymes by binding to their active sites. This compound can form stable complexes with metal ions in the enzyme’s active site, thereby preventing the enzyme from catalyzing its normal reaction. The molecular targets include enzymes like carbonic anhydrase, which is involved in various physiological processes .
Comparison with Similar Compounds
Similar Compounds
4-({[(cyclohexylamino)carbonyl]amino}butanoic acid): Similar structure but with a butanoic acid group instead of a benzenesulfonamide group.
Glipizide: Contains a similar sulfonamide group but is used as an antidiabetic drug.
Uniqueness
4-({[(CYCLOHEXYLAMINO)CARBONYL]AMINO}METHYL)-1-BENZENESULFONAMIDE is unique due to its specific structure, which allows it to interact with a wide range of enzymes and biological targets. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
1-cyclohexyl-3-[(4-sulfamoylphenyl)methyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c15-21(19,20)13-8-6-11(7-9-13)10-16-14(18)17-12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H2,15,19,20)(H2,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFLCWALUPHLLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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